molecular formula C10H13N5OS2 B2472606 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1171958-05-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2472606
CAS No.: 1171958-05-6
M. Wt: 283.37
InChI Key: GOPYYUUSPVIVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring fused with a pyrazole ring, both of which are functionalized with ethylthio and carboxamide groups, respectively. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction typically requires heating and the presence of a dehydrating agent to facilitate ring closure.

  • Introduction of the Ethylthio Group: : The ethylthio group can be introduced via nucleophilic substitution reactions. For instance, the thiadiazole intermediate can be treated with ethyl iodide in the presence of a base such as potassium carbonate to yield the ethylthio-substituted thiadiazole.

  • Formation of the Pyrazole Ring: : The pyrazole ring is often synthesized separately through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is typically carried out under reflux conditions in an alcoholic solvent.

  • Coupling of the Two Rings: : The final step involves coupling the ethylthio-substituted thiadiazole with the pyrazole derivative. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The thiadiazole ring can participate in electrophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, typically in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity. Additionally, its structural features may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The ethylthio and carboxamide groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The ethylthio group provides a balance between hydrophobicity and steric bulk, which can be advantageous in fine-tuning the compound’s properties for specific applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS2/c1-4-17-10-13-12-9(18-10)11-8(16)7-5-15(3)14-6(7)2/h5H,4H2,1-3H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYYUUSPVIVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.